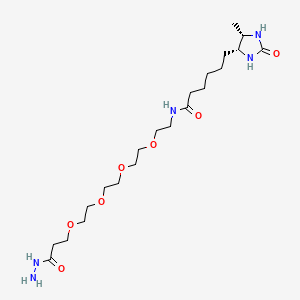

Hydrazide-PEG4-Desthiobiotin

CAS No.:

Cat. No.: VC16016636

Molecular Formula: C21H41N5O7

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H41N5O7 |

|---|---|

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

| Standard InChI | InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |

| Standard InChI Key | MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |

| Isomeric SMILES | C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |

| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hydrazide-PEG4-Desthiobiotin (C₂₁H₄₁N₅O₇; MW 475.58) features three distinct domains :

-

Hydrazide moiety: Reacts with aldehydes/ketones via hydrazone bond formation.

-

PEG4 spacer: A 31.22 Å hydrophilic linker that enhances solubility and reduces steric hindrance.

-

Desthiobiotin: A biotin analog lacking the sulfur atom, enabling reversible binding to streptavidin (Kd ≈ 10⁻¹¹ M vs. 10⁻¹⁶ M for biotin) .

The canonical SMILES representation is CC1C(NC(=O)N1)CCCCCC(=O)NN, with an InChI key of UCPUWIXGSQHNBO-JGVFFNPUSA-N . The PEG4 spacer significantly improves pharmacokinetics by minimizing nonspecific interactions and antibody aggregation .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 475.58 g/mol | |

| Spacer Length | 31.22 Å | |

| Solubility | DMSO, DMF, aqueous buffers | |

| Purity | >95% | |

| Storage Conditions | 4°C in desiccated environment |

Synthesis and Quality Control

Industrial Production

BOC Sciences and Thermo Fisher Scientific utilize solid-phase synthesis to conjugate the hydrazide group to desthiobiotin via a PEG4 backbone . Critical steps include:

-

PEG4 activation: Introduction of amine-reactive groups (e.g., NHS esters) for subsequent coupling.

-

Hydrazide incorporation: Reaction with carbohydrazide under acidic conditions.

-

Desthiobiotin conjugation: Amide bond formation using carbodiimide chemistry.

Purification involves reverse-phase HPLC, with final products characterized by LC-MS and NMR . Batch-to-batch consistency is ensured through rigorous testing for endotoxins (<0.1 EU/mg) and residual solvents (<50 ppm DMF) .

Mechanism of Action and Biochemical Applications

Glycoprotein Labeling

Hydrazide-PEG4-Desthiobiotin targets periodate-oxidized sialic acids on glycoproteins (e.g., antibodies, cell surface receptors) :

-

Oxidation: Treat cells or proteins with 1–10 mM NaIO₄ to generate aldehydes on cis-diols of sugars.

-

Labeling: Incubate with 10–100 µM reagent at pH 6.5–7.5 for 2 hr.

-

Streptavidin capture: Isolate labeled proteins using streptavidin beads, followed by gentle elution with biotin (1–5 mM) .

This approach minimizes disruption of antigen-binding sites in antibodies, preserving biological activity .

PROTAC Development

As a PROTAC linker, Hydrazide-PEG4-Desthiobiotin connects E3 ligase ligands to target protein binders. Its PEG spacer enhances cell permeability and solubility, while desthiobiotin enables post-assembly purification . In a 2023 study, this reagent facilitated the identification of AMPA receptor-interacting proteins in live mouse brains using photoactivatable crosslinking (PhoxID technology) .

Comparative Advantages Over Traditional Biotin Reagents

Table 2: Biotin vs. Desthiobiotin Affinity Systems

| Parameter | Desthiobiotin | Biotin |

|---|---|---|

| Streptavidin Kd | 10⁻¹¹ M | 10⁻¹⁶ M |

| Elution Conditions | 1–5 mM biotin, pH 7.4 | 6 M guanidine HCl, pH 1.5 |

| Protein Recovery | >90% | 20–60% |

| Complex Stability | Maintains native folding | Often denatured |

| Nonspecific Binding | Reduced | High |

Recent Advances in Neuroproteomics

A landmark 2023 study (bioRxiv:10.1101/2023.05.25.542239) employed Hydrazide-PEG4-Desthiobiotin in PhoxID to map AMPA receptor interactomes in live mice :

-

Hippocampus labeling: Identified 42 proteins, including GRIA1-3 subunits and postsynaptic scaffolds like SHANK3.

-

Cerebellum profiling: Detected GRIA4 (60% of cerebellar AMPARs) and Purkinje-specific regulators (GRID2, OLFM3).

-

Temporal resolution: Achieved <5 min labeling-to-harvest windows, capturing dynamic interactions during memory encoding.

This work underscores the reagent’s utility in spatiotemporally resolved proteomics within intact organisms.

Protocol Optimization and Troubleshooting

Recommended Labeling Conditions

-

pH: 6.5–7.5 (avoid Tris buffers due to amine-aldehyde competition)

-

Temperature: 4–25°C (higher temperatures accelerate hydrazone formation)

Common Pitfalls

-

Low labeling efficiency: Caused by insufficient oxidation; verify NaIO₄ concentration via Schiff’s test.

-

Streptavidin contamination: Pre-block beads with 0.5% BSA in PBS.

-

Storage instability: Aliquot in anhydrous DMSO; avoid freeze-thaw cycles .

| Vendor | Purity | Format | Price Range |

|---|---|---|---|

| Thermo Fisher | >95% | 5 × 1 mg | $420–$600 |

| BOC Sciences | >98% | Custom | $350–$500/g |

Future Directions and Emerging Applications

-

Single-Cell Proteomics: Integration with microfluidic devices for <100-cell input studies.

-

In Vivo Crosslinking: Coupling with two-photon activation for subcellular-resolution interactome mapping.

-

Therapeutic PROTACs: FDA-approved trials using Hydrazide-PEG4-Desthiobiotin-based degraders (e.g., ARV-110 for prostate cancer).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume